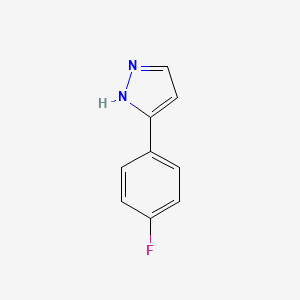

3-(4-Fluorophenyl)-1H-pyrazole

Description

Overview of Pyrazole (B372694) Heterocyclic Chemistry in Medicinal and Organic Research

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone in the development of a wide array of biologically active compounds. tandfonline.comnih.gov Its structural features, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its capacity to interact with various biological targets. mdpi.com This has led to the integration of the pyrazole scaffold into numerous approved drugs for treating a range of diseases, from cancer and HIV to pulmonary hypertension and erectile dysfunction. tandfonline.comnih.gov In organic synthesis, pyrazoles are valued for their stable aromatic nature and the diverse reactivity of their ring positions, allowing for the construction of complex molecular architectures. encyclopedia.pubresearchgate.net The metabolic stability of the pyrazole ring is another key factor driving its increased use in drug discovery. nih.gov

The versatility of the pyrazole scaffold is evident in the broad spectrum of pharmacological activities exhibited by its derivatives, including anti-inflammatory, analgesic, anticancer, antimicrobial, and anticonvulsant properties. globalresearchonline.netmdpi.comwisdomlib.org This wide range of biological activities has cemented the pyrazole nucleus as a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are able to provide useful ligands for more than one type of receptor or enzyme. researchgate.netnih.gov

Significance of Fluorine Substitution in Pyrazole Systems

The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to enhance the parent compound's therapeutic potential. acs.orgnih.gov Fluorine's high electronegativity and small size can profoundly influence a molecule's properties, including its metabolic stability, binding affinity to target proteins, and membrane permeability. acs.orgtandfonline.com The substitution of hydrogen with fluorine can lead to more potent and selective drugs. acs.orgtandfonline.com

In the context of pyrazole systems, fluorine substitution has been shown to be particularly advantageous. The presence of a fluorine atom or a trifluoromethyl group can significantly enhance the biological activity of pyrazole derivatives. nih.govresearchgate.net For instance, fluorinated pyrazoles have demonstrated potent antibacterial and antifungal activities. nih.gov The electron-withdrawing nature of fluorine can also modulate the acidity (pKa) of the pyrazole ring, which can in turn affect its pharmacokinetic profile. acs.org

Specific Focus on 3-(4-Fluorophenyl)-1H-pyrazole within the Pyrazole Scaffold

This compound is a specific pyrazole derivative that has garnered significant attention in research. This compound features a 4-fluorophenyl group attached to the 3-position of the pyrazole ring. This particular substitution pattern has been explored in various therapeutic areas, including the development of anti-inflammatory, analgesic, and anticancer agents. chemimpex.comnih.gov The presence of the 4-fluorophenyl group is crucial, as it can enhance the compound's biological activity and pharmacokinetic properties. cymitquimica.com Research has shown that derivatives of this compound can act as intermediates in the synthesis of more complex and potent bioactive molecules. chemimpex.comchemimpex.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 154258-82-9 sigmaaldrich.com |

| Molecular Formula | C₉H₇FN₂ sigmaaldrich.com |

| Molecular Weight | 162.16 g/mol sigmaaldrich.com |

| Melting Point | 100-104 °C sigmaaldrich.com |

| Form | Solid sigmaaldrich.com |

| SMILES String | Fc1ccc(cc1)-c2cc[nH]n2 sigmaaldrich.com |

| InChI Key | STTNBHIFTZEPSH-UHFFFAOYSA-N sigmaaldrich.com |

Historical Context and Evolution of Research on Fluorinated Pyrazoles

The history of pyrazole chemistry dates back to 1883 when Ludwig Knorr first synthesized a pyrazole derivative. researchgate.net However, the systematic exploration of fluorinated pyrazoles is a more recent development, driven by the growing understanding of the unique benefits of fluorine in drug design. olemiss.edu Initially, the synthesis of fluorinated organic compounds was challenging. However, advancements in synthetic methodologies have made the incorporation of fluorine into pyrazole rings more accessible. sci-hub.seacs.org

Over the past few decades, research into fluorinated pyrazoles has expanded significantly, with a surge in publications and patents. researchgate.netnih.gov This increased interest is a direct result of the successful development of several commercial products containing fluorinated pyrazole moieties, particularly in the agrochemical sector with fungicides like bixafen (B1247100) and fluxapyroxad. sci-hub.seacs.org In the pharmaceutical realm, the focus has been on leveraging the advantageous properties of fluorine to develop novel therapeutics with improved efficacy and safety profiles. researchgate.netscispace.com The evolution of research in this area highlights a continuous effort to refine the synthesis and application of these valuable compounds. sci-hub.seacs.org

Properties

IUPAC Name |

5-(4-fluorophenyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STTNBHIFTZEPSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10934963 | |

| Record name | 3-(4-Fluorophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10934963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154258-82-9 | |

| Record name | 3-(4-Fluorophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10934963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Fluorophenyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 3 4 Fluorophenyl 1h Pyrazole and Its Derivatives

Classical Synthetic Routes to Pyrazole (B372694) Scaffolds

The traditional synthesis of pyrazole rings has long relied on robust and well-established chemical transformations. These methods, primarily involving cyclization and condensation reactions, have been instrumental in accessing a wide array of pyrazole derivatives.

Cyclization Reactions with Hydrazine (B178648) Derivatives

A cornerstone of pyrazole synthesis is the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative. In the context of 3-(4-Fluorophenyl)-1H-pyrazole, a common precursor is a β-dicarbonyl compound bearing a 4-fluorophenyl group. The reaction proceeds through the initial formation of a hydrazone, which then undergoes an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the remaining carbonyl group, followed by dehydration to yield the aromatic pyrazole ring.

A prevalent two-step synthesis for this compound begins with the Knoevenagel condensation of 4-fluoroacetophenone with a suitable reagent like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enaminone intermediate, 1-(4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one. This intermediate is then treated with hydrazine hydrate (B1144303). The hydrazine displaces the dimethylamine (B145610) group and subsequently cyclizes to form the desired this compound atlantis-press.com. This method has been reported to achieve a high yield of 92.5% for the final product atlantis-press.com.

The choice of hydrazine (hydrazine hydrate, phenylhydrazine (B124118), etc.) allows for the introduction of various substituents at the N1 position of the pyrazole ring, offering a degree of synthetic flexibility.

Condensation Reactions

Condensation reactions are fundamental to the formation of the pyrazole nucleus. The Knorr pyrazole synthesis, a classic example, involves the condensation of a β-ketoester with a hydrazine. While broadly applicable, the regioselectivity of this reaction can sometimes be a challenge, leading to mixtures of isomeric products.

Modern and Sustainable Synthetic Approaches

In recent years, the development of synthetic methodologies has been increasingly guided by the principles of green chemistry, emphasizing efficiency, safety, and environmental benignity. These modern approaches are now being applied to the synthesis of pyrazole derivatives, including this compound.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The application of microwave irradiation in pyrazole synthesis has been shown to be highly effective. For the synthesis of pyrazole derivatives, microwave heating can significantly reduce the time required for the cyclization and condensation steps.

A comparative study on the synthesis of phenyl-1H-pyrazoles demonstrated that microwave-assisted synthesis at 60°C for 5 minutes with a power of 50W resulted in yields of 91-98%, a significant improvement over conventional heating which required 2 hours at 75°C to achieve yields of 72-90% nih.govresearchgate.net. While this study did not exclusively focus on this compound, the findings are highly indicative of the potential benefits of applying MAOS to its synthesis. The rapid and efficient heating provided by microwaves can lead to cleaner reactions with fewer side products.

| Synthesis Method | Temperature | Reaction Time | Yield (%) |

| Conventional Heating | 75°C | 2 hours | 72 - 90% |

| Microwave-Assisted | 60°C | 5 minutes | 91 - 98% |

Table comparing conventional and microwave-assisted synthesis of phenyl-1H-pyrazoles, demonstrating the advantages of MAOS in terms of reaction time and yield. nih.govresearchgate.net

Solvent-Free Techniques

The elimination of volatile organic solvents is a key goal of green chemistry. Solvent-free or solid-state reactions offer numerous advantages, including reduced environmental impact, lower costs, and often simpler work-up procedures. The synthesis of pyrazole derivatives under solvent-free conditions, often facilitated by microwave irradiation or grinding techniques, has been successfully demonstrated researchgate.netnih.gov. These methods can lead to highly efficient and environmentally friendly processes for the production of pyrazoles.

Green Chemistry Principles in Pyrazole Synthesis

Beyond microwave assistance and solvent-free conditions, other green chemistry principles are being integrated into pyrazole synthesis. This includes the use of greener solvents (such as water or ethanol), the development of catalyst-free reactions, and the use of reusable catalysts. For instance, the use of cetyltrimethylammonium bromide (CTAB) as a catalyst in water for the one-pot, multi-component synthesis of pyrazole derivatives exemplifies a green approach researchgate.net. Another example is the use of a new acidic magnetic graphene oxide catalyst for the synthesis of pyrazolone (B3327878) derivatives under solvent-free conditions, which allows for easy recovery and reuse of the catalyst hillsdale.edu. While specific applications of these green catalysts for the synthesis of this compound are not yet widely reported, these developments highlight the ongoing efforts to make pyrazole synthesis more sustainable.

Catalytic Methods

Catalytic methods offer an efficient and often milder route to pyrazole synthesis, with transition metals like copper and palladium playing a prominent role. While many catalytic approaches focus on the N-arylation of the pyrazole ring, the principles can be extended to the formation of the pyrazole core itself.

Copper-catalyzed methods have been developed for the synthesis of N-aryl pyrazoles from α,β-alkynic N-tosyl hydrazones and diaryliodonium triflates. This one-pot reaction proceeds through a tandem cyclization, deprotection, and arylation sequence, demonstrating the versatility of copper catalysts in facilitating multiple transformations in a single operation rsc.org. The use of copper catalysts is advantageous due to their lower cost and toxicity compared to other transition metals. General copper-catalyzed N-arylation of pyrazoles has also been achieved using diamine ligands, which are effective for coupling aryl iodides and bromides with the pyrazole core researchgate.netacs.orgorganic-chemistry.org.

Palladium catalysts are also employed in the synthesis of substituted pyrazoles. For instance, palladium-catalyzed coupling of aryl triflates with pyrazole derivatives, using ligands such as tBuBrettPhos, provides a route to N-arylpyrazoles in high yields organic-chemistry.org. Although these methods primarily focus on substitution at the nitrogen atom, they highlight the utility of palladium catalysis in forming C-N bonds, a key step in many pyrazole syntheses.

The following table summarizes representative catalytic methods for the modification of the pyrazole scaffold.

| Catalyst System | Reactants | Product Type | Reference |

| Copper(I) iodide / Diamine ligand | Pyrazole, Aryl iodide/bromide | N-arylpyrazole | researchgate.netacs.orgorganic-chemistry.org |

| Copper salt | α,β-alkynic N-tosyl hydrazone, Diaryliodonium triflate | N-arylpyrazole | rsc.org |

| Palladium(II) acetate (B1210297) / tBuBrettPhos | Pyrazole, Aryl triflate | N-arylpyrazole | organic-chemistry.org |

Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby minimizing waste and saving time and resources. Several MCRs have been developed for the synthesis of pyrazole derivatives.

A notable example is the four-component reaction for the synthesis of 4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-2-hydroxy-6-(naphthalen-1-yl)nicotinonitrile. This reaction demonstrates the power of MCRs to rapidly build molecular complexity around the pyrazole core.

Another versatile MCR is the one-pot, three-component synthesis of pyrazolo[3,4-d]pyrimidin-4-ones. This reaction utilizes 5-amino-N-substituted-1H-pyrazole-4-carbonitrile and various lower aliphatic acids in the presence of phosphorus oxychloride nih.gov. While not directly yielding this compound, this method showcases a powerful strategy for creating fused pyrazole systems.

The following table provides an overview of selected multicomponent reactions for the synthesis of pyrazole derivatives.

| Number of Components | Reactants | Product Type | Reference |

| Three | 5-amino-N-substituted-1H-pyrazole-4-carbonitrile, Aliphatic acid, POCl₃ | Pyrazolo[3,4-d]pyrimidin-4-one | nih.gov |

| Four | Aldehyde, Malononitrile, β-ketoester, Hydrazine | Pyrano[2,3-c]pyrazole | beilstein-journals.org |

One-Pot Synthesis Strategies

One-pot syntheses are similar to multicomponent reactions in their efficiency but may involve the sequential addition of reagents to a single reaction vessel without the isolation of intermediates. This approach is widely used for the synthesis of pyrazoles.

A highly efficient and environmentally friendly one-pot method for the synthesis of 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazine has been developed using mechanochemical ball milling rsc.orgbeilstein-journals.orgnih.gov. This solvent-free method utilizes sodium persulfate as an oxidant and offers short reaction times and a simple work-up procedure. This strategy is applicable to the synthesis of this compound derivatives starting from the corresponding chalcone (B49325).

Another one-pot approach involves the synthesis of 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole from 4-fluorobenzaldehyde, 1-acetylnaphthalene, and phenylhydrazine under microwave irradiation mdpi.com. This pyrazoline can then be oxidized in a subsequent step to the corresponding pyrazole.

Furthermore, a one-pot synthesis of 1-aryl-3-trifluoromethylpyrazoles has been achieved through a (3 + 3)-annulation of in situ generated nitrile imines and mercaptoacetaldehyde, followed by a dehydration/ring contraction reaction organic-chemistry.org.

The table below summarizes some one-pot synthetic strategies for pyrazole derivatives.

| Starting Materials | Key Features | Product Type | Reference |

| Chalcone, Hydrazine, Sodium persulfate | Mechanochemical ball milling, solvent-free | 3,5-diaryl-1H-pyrazole | rsc.orgbeilstein-journals.orgnih.gov |

| 4-Fluorobenzaldehyde, 1-Acetylnaphthalene, Phenylhydrazine | Microwave irradiation | 5-(4-fluorophenyl)-3-naphthyl-1-phenyl-4,5-dihydro-1H-pyrazole | mdpi.com |

| Hydrazonoyl halide, 2,5-dihydroxy-1,4-dithiane-2,5-diol | In situ nitrile imine generation, (3+3) annulation | 1-aryl-3-trifluoromethylpyrazole | organic-chemistry.org |

Regioselective Synthesis of this compound and its Analogues

The regioselective synthesis of pyrazoles is crucial, as different regioisomers can exhibit distinct biological activities and physical properties. The reaction of unsymmetrical 1,3-dicarbonyl compounds with hydrazines is a classic method for pyrazole synthesis, which can lead to a mixture of regioisomers.

The condensation of β-ketoesters with substituted hydrazines is a common strategy for the regioselective synthesis of pyrazoles beilstein-journals.org. The regioselectivity is influenced by the nature of the substituents on both the β-ketoester and the hydrazine, as well as the reaction conditions. For the synthesis of 3-aryl-1H-pyrazoles, the appropriate β-dicarbonyl precursor is required. Specifically, the reaction of an arylhydrazine with a 1,3-diketone where one of the carbonyl groups is more reactive will favor the formation of one regioisomer over the other mdpi.com.

A highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles can be achieved through the condensation of 1,3-diketones with arylhydrazines at room temperature in N,N-dimethylacetamide mdpi.com. Similarly, the reaction of β-ketoesters with in situ generated 1-formyl-1-methylhydrazine leads to the regioselective formation of 1,3,4-substituted pyrazoles beilstein-journals.org.

The following table outlines key strategies for the regioselective synthesis of substituted pyrazoles.

| Precursors | Key Strategy | Product | Reference |

| Unsymmetrical 1,3-diketone, Hydrazine | Control of reaction conditions and substituent effects | Mixture of 3- and 5-substituted pyrazoles | nih.gov |

| 1,3-Diketone, Arylhydrazine | Room temperature reaction in DMAc | 1-Aryl-3,4,5-substituted pyrazole | mdpi.com |

| β-Ketoester, Methylhydrazine, Ethyl formate | In situ formation of 1-formyl-1-methylhydrazine | 1,3,4-substituted pyrazole | beilstein-journals.org |

Oxidative Aromatization in Pyrazoline-to-Pyrazole Conversion

The synthesis of pyrazoles can be achieved through a two-step process involving the initial formation of a pyrazoline (4,5-dihydro-1H-pyrazole) followed by its oxidative aromatization. This is a common and effective strategy, particularly when the corresponding pyrazoline is readily accessible.

A variety of oxidizing agents can be employed for the conversion of pyrazolines to pyrazoles. A new fluorinated pyrazole, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, was successfully synthesized from its corresponding pyrazoline using glacial acetic acid as the oxidizing agent under conventional heating mdpi.comsemanticscholar.org. This method provides a straightforward route to the aromatic pyrazole core.

The synthesis of 3,5-bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole has been reported, which can serve as a precursor for the corresponding pyrazole through oxidation nih.gov.

Below is a table summarizing an example of oxidative aromatization for pyrazole synthesis.

| Pyrazoline Precursor | Oxidizing Agent | Reaction Conditions | Product | Reference |

| 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole | Glacial Acetic Acid | 85 °C, 24 h | 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | mdpi.comsemanticscholar.org |

Specific Synthetic Pathways to this compound

A versatile and efficient one-pot approach for the synthesis of substituted pyrazoles involves the use of propargyl alcohol derivatives as starting materials. This method often proceeds through a Meyer-Schuster rearrangement.

An efficient transformation of unprotected propargylic alcohols catalyzed by bismuth(III) triflate (Bi(OTf)₃) has been developed. This one-pot synthesis of pyrazoles involves a sequential iodo-intercepted Meyer-Schuster rearrangement, followed by cyclocondensation with hydrazine hydrate and subsequent iodine elimination. This methodology is valuable for the construction of diverse pyrazole derivatives.

The following table details a specific synthetic pathway to pyrazoles utilizing propargyl alcohol derivatives.

| Starting Material | Catalyst | Key Reactions | Product Type |

| Propargyl alcohol | Bismuth(III) triflate | Meyer-Schuster rearrangement, Cyclocondensation | Substituted pyrazole |

Synthesis of Key Intermediates for this compound Derivatization

The strategic derivatization of the this compound scaffold is crucial for modulating its physicochemical properties and biological activity. This process relies heavily on the efficient synthesis of versatile key intermediates, which are pyrazole precursors appropriately functionalized for subsequent chemical modifications. Research has established several reliable synthetic pathways to access these pivotal molecular building blocks.

A primary strategy for constructing the pyrazole core involves the cyclocondensation reaction of a 1,3-difunctional compound with a hydrazine derivative. nih.gov For the synthesis of this compound intermediates, this typically begins with the preparation of a chalcone or a β-diketone bearing a 4-fluorophenyl group.

One common route is a two-step synthesis that first produces a pyrazoline intermediate, which is subsequently aromatized. mdpi.comdoaj.org For instance, the synthesis of 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole begins with a one-pot, three-component reaction under microwave irradiation to form the corresponding pyrazoline. mdpi.com This intermediate is then converted to the final pyrazole through an oxidative aromatization reaction, often using glacial acetic acid under heat. mdpi.comdoaj.org

Another critical class of intermediates are those functionalized with reactive groups that facilitate further diversification, such as amino and cyano groups. The synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles represents a significant pathway for creating intermediates for crop protection agents. scirp.org Specifically, 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile can be prepared and purified using column chromatography. scirp.org This intermediate provides multiple reactive sites for derivatization: the amino group at C5, the cyano group at C4, and the N1 position of the pyrazole ring.

The synthesis of intermediates often focuses on introducing functional groups at specific positions to direct subsequent reactions. For example, a novel series of this compound derivatives were synthesized as potential androgen receptor antagonists, starting from key intermediates that allow for substitution at the N1 and C5 positions. nih.gov The synthesis of (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone, a key intermediate for zolazepam, highlights another synthetic strategy where acylation of a pyrazolone is followed by chlorination, yielding a halogenated intermediate ripe for further modification. ias.ac.in Halogenated pyrazoles are particularly valuable as they can participate in a wide range of cross-coupling reactions.

The table below details examples of synthesized key intermediates and their precursors, showcasing the common strategies employed for their preparation.

| Precursor(s) | Intermediate Synthesized | Synthetic Strategy |

| 4-fluoroacetophenone, 1-naphthaldehyde, phenylhydrazine | 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole | One-pot three-component reaction |

| 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole | 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | Oxidative aromatization |

| (4-Fluorophenyl)hydrazine and ethoxymethylenemalononitrile | 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile | Cyclocondensation |

| 1,3-Dimethyl-5-pyrazolone and 2-fluorobenzoyl chloride | (5-Hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone | Acylation |

| (5-Hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone | (5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone | Chlorination |

These methodologies provide a robust toolkit for chemists to generate a library of this compound derivatives by first creating strategically functionalized intermediates. The choice of synthetic route and intermediate allows for controlled and regioselective derivatization at the N1, C4, and C5 positions of the pyrazole ring, enabling the exploration of the chemical space around this important scaffold. nih.gov

Structural Characterization and Spectroscopic Analysis of 3 4 Fluorophenyl 1h Pyrazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of organic molecules, offering deep insights into the connectivity and chemical environment of atoms. For fluorinated compounds like 3-(4-Fluorophenyl)-1H-pyrazole, multinuclear NMR experiments including ¹H, ¹³C, and ¹⁹F are particularly informative.

¹H NMR Spectral Analysis and Proton Environment Elucidation

Proton (¹H) NMR spectroscopy provides detailed information about the number, type, and connectivity of hydrogen atoms in a molecule. In derivatives of this compound, the spectra can be divided into signals arising from the pyrazole (B372694) ring protons and those from the 4-fluorophenyl substituent.

The proton on the C4 position of the pyrazole ring typically appears as a singlet, as seen in 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole where it resonates at δ 6.84 ppm. mdpi.com In other derivatives, such as 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, the proton at the C5 position of the pyrazole ring is observed as a singlet at δ 8.51 ppm. excli.de The NH proton of the pyrazole ring, when present, is often a broad singlet and can be found further downfield; for example, in 3-(trifluoromethyl)-5-phenyl-1H-pyrazole, the NH proton appears at δ 9.32 ppm. nih.gov

The protons of the 4-fluorophenyl group typically exhibit a characteristic splitting pattern due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The protons ortho to the fluorine atom often appear as a triplet or a doublet of doublets, while the meta protons also show complex splitting. For instance, in 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, the ¹H-NMR spectrum showed a triplet signal due to ²JH-F coupling and a doublet of doublets signal from ³JH-F coupling, with coupling constants of 8.6, 5.8, and 2.8 Hz, respectively. mdpi.com

Table 1: Representative ¹H NMR Data for this compound Derivatives

| Compound | Solvent | Proton Signal | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Reference |

| 3-(4-Fluorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole | CDCl₃ | Aromatic H | 7.69-7.67 (m, 2H), 7.34-7.25 (m, 5H), 7.18-7.16 (m, 2H), 7.07-7.00 (m, 4H), 6.81-6.78 (m, 1H) | Multiplet | rsc.org |

| Pyrazole H4 & H5 | 5.29 (dd, J = 12.4, 7.3 Hz, 1H), 3.80 (dd, J = 17.0, 12.4 Hz, 1H), 3.11 (dd, J = 17.0, 7.3 Hz, 1H) | Doublet of Doublets | rsc.org | ||

| 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | CDCl₃ | Pyrazole H4 | 6.84 | Singlet | mdpi.com |

| Aromatic H (4-fluorophenyl) | 7.35 (dd, J = 5.8, 2.8 Hz, 2H), 7.07 (t, J = 8.2 Hz, 2H) | Doublet of Doublets, Triplet | mdpi.com | ||

| 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | CDCl₃ | Pyrazole H5 | 8.51 | Singlet | excli.de |

| Aldehyde CHO | 10.05 | Singlet | excli.de | ||

| Aromatic H | 7.19-7.82 | Multiplet | excli.de |

¹³C NMR Spectral Analysis and Carbon Framework Characterization

Carbon-13 (¹³C) NMR spectroscopy is crucial for mapping the carbon skeleton of the molecule. The presence of the fluorine atom in the 4-fluorophenyl group induces characteristic C-F coupling, which is invaluable for signal assignment. The carbon directly bonded to the fluorine (C-F) exhibits a large one-bond coupling constant (¹JC-F), typically in the range of 245-255 Hz. mdpi.comrsc.org The coupling extends over multiple bonds, with two-bond (²JC-F), three-bond (³JC-F), and even four-bond (⁴JC-F) couplings being observable, although with decreasing magnitude. mdpi.com

For example, the ¹³C NMR spectrum of 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole showed C-F couplings with constants of 248.9 Hz (¹JC-F), 21.6 Hz (²JC-F), 8.2 Hz (³JC-F), and 3.3 Hz (⁴JC-F). mdpi.com The carbon atoms of the pyrazole ring also give distinct signals; in 3,5-diphenyl-1H-pyrazole, the C3/C5 carbons resonate around δ 154.2 and 148.7 ppm, while the C4 carbon appears at approximately δ 100.1 ppm. nih.gov

Table 2: Representative ¹³C NMR Data for this compound Derivatives

| Compound | Solvent | Carbon Signal | Chemical Shift (δ, ppm) | C-F Coupling Constant (J, Hz) | Reference |

| 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | CDCl₃ | C-F (C1' of fluorophenyl) | 162.68 | ¹J = 248.9 | mdpi.com |

| C2'/C6' of fluorophenyl | 115.68 | ²J = 21.6 | mdpi.com | ||

| C3'/C5' of fluorophenyl | 130.67 | ³J = 8.2 | mdpi.com | ||

| C4' of fluorophenyl | 126.73 | ⁴J = 3.3 | mdpi.com | ||

| Pyrazole C4 | 108.92 | - | mdpi.com | ||

| 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole | CDCl₃ | C-F (C1' of fluorophenyl) | 162.8 | J = 255 | rsc.org |

| C2'/C6' of fluorophenyl | 115.6 | J = 22 | rsc.org | ||

| C3'/C5' of fluorophenyl | 127.5 | J = 8 | rsc.org | ||

| Pyrazole C5 | 129.4 | J = 3 | rsc.org | ||

| Pyrazole C4 | 104.8 | - | rsc.org |

¹⁹F NMR Spectroscopy for Fluorine Environment

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to directly probe the environment of the fluorine atom. For derivatives of this compound, the ¹⁹F NMR spectrum typically shows a single resonance for the fluorine atom on the phenyl ring. The chemical shift of this signal can be influenced by the electronic nature of substituents elsewhere on the molecule. For instance, in 2-(4-Fluorophenyl)quinoline, the fluorine signal appears at δ -112.38 ppm. rsc.org In other fluoropyrazole systems, these signals can appear in different regions; for example, monofluoropyrazole systems have been reported with ¹⁹F resonances around δ -175 ppm. thieme-connect.de This technique is essential for confirming the presence and electronic environment of the fluorine substituent.

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for unambiguously assigning ¹H and ¹³C NMR signals. nih.gov

HSQC correlates the chemical shifts of protons directly attached to carbon atoms, allowing for the definitive assignment of protonated carbons.

HMBC reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule.

In the analysis of 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, HSQC spectra showed a correlation between the C4 carbon at δ 108.91 ppm and the H4 proton at δ 6.83 ppm. mdpi.comsemanticscholar.org HMBC spectra further confirmed the structure by showing a correlation between the H4 proton and the C3 and C5 carbons of the pyrazole core, solidifying the assignment of the pyrazole ring system. mdpi.comsemanticscholar.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. For this compound and its derivatives, key vibrational bands confirm the presence of the aromatic systems and the pyrazole core.

Characteristic absorptions include:

Ar-H stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. For example, a band at 3049 cm⁻¹ was identified in 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. mdpi.com

C=N and C=C stretching: The stretching vibrations of the C=N bond within the pyrazole ring and the C=C bonds of the aromatic rings appear in the 1450-1600 cm⁻¹ region. excli.dersc.org In one derivative, these were seen at 1593 cm⁻¹ and 1495 cm⁻¹. mdpi.com

C-F stretching: The strong C-F bond gives rise to a characteristic absorption band, typically in the 1100-1250 cm⁻¹ region. A C-F vibration was identified at 1224 cm⁻¹ for 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. mdpi.comsemanticscholar.org

Table 3: Characteristic IR Absorption Bands for this compound Derivatives

| Compound | Vibrational Mode | Wavenumber (ν, cm⁻¹) | Reference |

| 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | Aromatic C-H stretch | 3049 | mdpi.com |

| C=N stretch | 1593 | mdpi.com | |

| C=C stretch | 1495, 1360 | mdpi.com | |

| C-F stretch | 1224 | mdpi.com | |

| 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde derivative | Aromatic C-H stretch | 3034 | excli.de |

| C=N stretch (imine) | 1663 | excli.de | |

| Pyrazole ring stretches | 1496, 1455, 1111 | excli.de | |

| 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole | Ring stretches | 1596, 1507, 1448 | rsc.org |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. nih.govnih.gov

For derivatives of this compound, MS analysis typically shows a prominent molecular ion peak ([M]⁺) or, more commonly in modern electrospray ionization (ESI) techniques, a protonated molecular ion peak ([M+H]⁺). The accurate mass obtained from HRMS is compared with the calculated mass for the proposed chemical formula to confirm the compound's identity.

For example, the structure of 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole was confirmed by HRMS, which found a molecular ion peak [M+H]⁺ at m/z 365.1417, very close to the calculated value of m/z 365.1454. mdpi.com Similarly, for 1-(4-fluorophenyl)-3-phenyl-1H-pyrazole, the [M+H]⁺ ion was found at m/z 239.0985, corresponding to the calculated value of 239.0979. rsc.org This high accuracy is crucial for distinguishing between compounds with similar nominal masses (isobars) and for confirming successful synthesis. nih.gov

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of crystalline solids. This powerful analytical technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within a crystal lattice. For this compound and its derivatives, X-ray crystallography elucidates the exact molecular geometry, conformational preferences, and intermolecular interactions that govern the solid-state packing. This data is fundamental for understanding the compound's physical properties and structure-activity relationships.

The crystallographic data for derivatives of this compound reveal key details about their solid-state structures. While comprehensive data for the parent compound is not detailed in the surveyed literature, several dihydropyrazole derivatives have been thoroughly characterized. For instance, the carboxamide and carbothioamide derivatives crystallize in the monoclinic system, indicating a lower symmetry compared to cubic or tetragonal systems researchgate.net.

The unit cell is the basic repeating unit of a crystal lattice, defined by the lengths of its axes (a, b, c) and the angles between them (α, β, γ). These parameters, along with the crystal system and space group, provide a unique fingerprint for a specific crystalline solid. Analysis of these derivatives shows significant variation in unit cell volumes and dimensions, reflecting the influence of different substituents on the crystal packing arrangement researchgate.netnih.govresearchgate.net.

| Parameter | 3,5-Bis(4-fluorophenyl)-4,5-dihydropyrazole-1-carboxamide researchgate.net | 3,5-Bis(4-fluorophenyl)-4,5-dihydropyrazole-1-carbothioamide researchgate.net | 3,5-Bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole nih.govresearchgate.net |

|---|---|---|---|

| Chemical Formula | C16H13F2N3O | C16H13F2N3S | C21H16F2N2 |

| Formula Weight (g/mol) | 301.29 | 317.35 | 334.36 |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | C2/c | P21/c | Not specified |

| a (Å) | 17.6219(6) | 14.339(2) | 12.2880(3) |

| b (Å) | 10.8735(3) | 11.1478(17) | 13.1678(3) |

| c (Å) | 15.3216(5) | 9.541(2) | 11.3245(3) |

| α (°) | 90 | 90 | 90 |

| β (°) | 102.864(3) | 107.007(18) | 112.661(3) |

| γ (°) | 90 | 90 | 90 |

| Volume (ų) | 2862.11(16) | 1458.5(5) | 1690.91(7) |

| Z (molecules/unit cell) | 8 | 4 | 4 |

| Temperature (K) | 173 | 173 | 100 |

The molecular conformation, or the spatial arrangement of atoms, is described by torsion or dihedral angles. These angles define the rotation around single bonds and reveal the three-dimensional shape of the molecule. In derivatives of this compound, the dihedral angles between the planar pyrazole (or dihydropyrazole) ring and its various aryl substituents are of particular interest.

For example, in 3,5-Bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, the dihydropyrazole ring adopts an envelope configuration. The dihedral angles quantify the twist between this central ring and the attached phenyl and fluorophenyl groups nih.govresearchgate.net. A small dihedral angle suggests a more coplanar arrangement, which can facilitate π-electron delocalization across the rings, whereas a large angle indicates a significant twist, often due to steric hindrance. In this specific derivative, the dihedral angle between the two fluorophenyl groups is 66.34(8)°, indicating a substantial twist relative to each other nih.govresearchgate.net. The orientation of the substituent rings relative to the central heterocyclic core is crucial for determining how the molecule interacts with its environment, including in biological systems.

| Ring System 1 | Ring System 2 | Dihedral Angle (°) |

|---|---|---|

| Fluorophenyl Group A | Fluorophenyl Group B | 66.34(8) |

| Dihydropyrazole Ring | Benzene (B151609) Ring | 11.50(9) |

| Benzene Ring | Fluorophenyl Group A | 77.7(6) |

| Benzene Ring | Fluorophenyl Group B | 16.7(5) |

Disorder in crystallography refers to a situation where a molecule or a part of a molecule occupies more than one position or orientation within the crystal lattice. This is a spatial average over the entire crystal mit.edu. Disorder can be static, where different unit cells contain different orientations, or dynamic, involving thermal motion within a single unit cell mit.edu. The presence of disorder is often indicated by unusually shaped or large anisotropic displacement ellipsoids and residual electron density in the crystallographic refinement.

In the context of pyrazole-containing compounds, disorder is a recognized phenomenon. For example, studies on certain iron(II) complexes with pyrazole-based ligands have revealed non-statistical positional disorder of substituents, leading to whole-molecule disorder where the entire complex cation adopts multiple orientations within the lattice nih.gov. This can have significant implications for the material's properties.

To accurately model a disordered structure, crystallographers refine multiple positions for the disordered atoms, assigning fractional occupancies to each position. The sum of these occupancies for a given atom must equal one mit.edu. While the general principles of analyzing and refining disordered structures are well-established, specific reports detailing disorder phenomena in the crystal structures of this compound or its direct derivatives were not found in the surveyed scientific literature. The analysis of such phenomena, should it be observed, would be crucial for a complete and accurate description of the compound's crystallography.

Structure Activity Relationship Sar Studies and Molecular Design of 3 4 Fluorophenyl 1h Pyrazole Derivatives

Impact of 4-Fluorophenyl Substituent on Biological Activity

The presence of a 4-fluorophenyl group at the C3 position of the pyrazole (B372694) ring is a common feature in many biologically active molecules. The fluorine atom, owing to its high electronegativity and small size, can significantly influence the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with target proteins. semanticscholar.orgmdpi.com

In medicinal chemistry, the substitution of a hydrogen atom with fluorine is a widely used strategy to enhance metabolic stability and binding affinity. semanticscholar.orgmdpi.com The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to metabolic cleavage. semanticscholar.org This can lead to an improved pharmacokinetic profile of the drug candidate. Furthermore, the fluorine atom can participate in hydrogen bonding and other non-covalent interactions within the active site of a biological target, thereby increasing the binding affinity and potency of the compound. semanticscholar.orgmdpi.com

For instance, in a series of 3-(4-fluorophenyl)-1H-pyrazole derivatives synthesized as androgen receptor antagonists, the 4-fluorophenyl moiety was a key structural element contributing to their activity. While the direct impact of the fluorine atom was not systematically compared with other substituents at the para position in this specific study, its presence was integral to the potent activity observed in the lead compounds.

Role of Pyrazole Ring Substituents in Activity Modulation

Substituents on the pyrazole ring play a critical role in modulating the biological activity of this compound derivatives. The nature, size, and position of these substituents can affect the compound's affinity for its target, as well as its selectivity and pharmacokinetic properties.

In a study focused on the development of antitubercular agents, a series of N-phenyl-3-(4-fluorophenyl)-4-substituted pyrazoles were synthesized and evaluated. nih.gov The results indicated that the nature of the substituent at the C4 position of the pyrazole ring significantly influenced the antimycobacterial activity. This highlights the importance of the pyrazole ring as a scaffold for chemical modification to fine-tune the biological activity. nih.gov

Influence of Substituents at N1, C3, C4, and C5 Positions of the Pyrazole Ring

Systematic modification of substituents at the N1, C3, C4, and C5 positions of the pyrazole ring is a common strategy in drug discovery to explore the SAR and optimize the activity of lead compounds.

N1 Position: The substituent at the N1 position of the pyrazole ring is crucial for modulating the biological activity of this compound derivatives. In the context of androgen receptor antagonists, various substitutions on the N1-phenyl ring were explored. The electronic properties of the substituents on this phenyl ring had a notable impact on the antiproliferative activity against prostate cancer cell lines.

C4 Position: The C4 position of the pyrazole ring is another key site for modification. In the aforementioned study on antitubercular agents, various substituents were introduced at the C4 position of the N-phenyl-3-(4-fluorophenyl)-pyrazole scaffold. The nature of these substituents was found to be a critical determinant of the antimycobacterial activity, with 3D-QSAR studies indicating that steric, electrostatic, hydrogen bonding, and hydrophobic features at this position play a significant role. nih.gov

C5 Position: The C5 position of the pyrazole ring also offers opportunities for structural modification to enhance biological activity. In the development of androgen receptor antagonists, a series of this compound derivatives were synthesized with various substituents at the C5 position. The introduction of a methyl group at this position, for example, was found to be favorable for activity in some analogs.

The following table summarizes the antiproliferative activity of selected this compound derivatives against the LNCaP prostate cancer cell line, illustrating the influence of substituents at the N1 and C5 positions.

| Compound | N1-Substituent | C5-Substituent | IC50 (µM) against LNCaP cells |

|---|---|---|---|

| 10a | 4-Fluorophenyl | Methyl | >40 |

| 10b | 4-Chlorophenyl | Methyl | 25 |

| 10c | 4-Bromophenyl | Methyl | 22 |

| 10d | 4-Methylphenyl | Methyl | 31 |

| 10e | 4-Methoxyphenyl | Methyl | 18 |

Rational Design Strategies for Enhanced Biological Potency

Rational drug design plays a pivotal role in the development of potent and selective this compound derivatives. These strategies often involve computational methods, such as quantitative structure-activity relationship (QSAR) and molecular docking, to guide the design of new analogs with improved activity. nih.gov

In the development of antitubercular N-phenyl-3-(4-fluorophenyl)-4-substituted pyrazoles, 3D-QSAR models (CoMFA and CoMSIA) were employed to understand the relationship between the structural features of the compounds and their biological activity. nih.gov These models provided insights into the favorable steric, electrostatic, hydrophobic, and hydrogen bonding interactions required for potent antimycobacterial activity. Based on these findings, new molecules with predicted higher activity were proposed, demonstrating the utility of rational design in optimizing the therapeutic potential of this class of compounds. nih.gov

Molecular docking studies are also instrumental in rational design. By simulating the binding of this compound derivatives to the active site of their biological target, researchers can identify key interactions and design modifications to enhance binding affinity. For example, docking studies of pyrazole-based kinase inhibitors have revealed crucial hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of kinases, guiding the design of more potent and selective inhibitors. nih.gov

Bioisosteric Replacements and Their Effects on Activity

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic profile.

In the context of this compound derivatives, bioisosteric replacements can be applied to various parts of the molecule. For example, the pyrazole ring itself can be replaced by other five-membered heterocycles such as isoxazole (B147169) or thiazole. acs.org Such modifications can alter the electronic distribution and hydrogen bonding capabilities of the molecule, potentially leading to improved interactions with the biological target.

The 4-fluorophenyl group is itself a common bioisostere for a phenyl group, often introduced to block metabolic oxidation at the para-position. nih.gov Furthermore, within a series of benzamide (B126) analogues containing a pyrazole ring, a 4-fluorophenyl group was incorporated, and the resulting compounds showed insecticidal activity. mdpi.com

Conformational Flexibility and Tautomerism in SAR

The conformational flexibility and potential for tautomerism of the this compound scaffold can have a significant impact on its biological activity. The ability of the molecule to adopt a specific conformation to fit into the binding site of a target protein is crucial for its potency.

A study on 1-(4-fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one demonstrated an enol-to-keto tautomerism during the crystallization process. nih.gov This highlights that different tautomeric forms can be energetically accessible and that the predominant form can be influenced by the environment (e.g., solvent or solid state). The specific tautomeric form present under physiological conditions can be a critical determinant of biological activity.

Mechanistic Investigations of Biological Activities for 3 4 Fluorophenyl 1h Pyrazole and Its Derivatives

Anticancer/Antiproliferative Research

The anticancer properties of 3-(4-fluorophenyl)-1H-pyrazole derivatives have been explored through their effects on cancer cell proliferation, the identification of their molecular targets, and their ability to modulate gene expression.

Derivatives of this compound have demonstrated selective and potent activity against various human cancer cell lines. For instance, a novel series of these derivatives was evaluated for antiproliferative activity against two prostate cancer cell lines, LNCaP (androgen-sensitive) and PC-3 (androgen-insensitive). epa.govnih.gov Several compounds showed potent activity, with one in particular, compound 10e, selectively inhibiting the growth of LNCaP cells with an IC50 value of 18 µmol/L. epa.govnih.gov

Other studies have highlighted the broad-spectrum antiproliferative potential of pyrazole (B372694) derivatives. A compound featuring a 4-bromophenyl group on the pyrazole ring was effective against A549 (lung), HeLa (cervical), and MCF-7 (breast) cancer cell lines, with IC50 values of 8.0 µM, 9.8 µM, and 5.8 µM, respectively. srrjournals.com Another derivative, 6-[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl] epa.govnih.govsrrjournals.comtriazolo[3,4-b] epa.govsrrjournals.comnih.govthiadiazole, exhibited a dose-dependent cytotoxic effect on the HepG2 hepatocellular carcinoma cell line. researchgate.net

Antiproliferative Activity of this compound Derivatives

| Derivative | Cell Line | Cancer Type | IC50 Value |

|---|---|---|---|

| Compound 10e | LNCaP | Prostate Cancer | 18 µmol/L |

| 4-bromophenyl substituted pyrazole | A549 | Lung Cancer | 8.0 µM |

| HeLa | Cervical Cancer | 9.8 µM | |

| MCF-7 | Breast Cancer | 5.8 µM | |

| 6-[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl] epa.govnih.govsrrjournals.comtriazolo[3,4-b] epa.govsrrjournals.comnih.govthiadiazole | HepG2 | Liver Cancer | Data not specified |

The anticancer activity of these pyrazole derivatives is often linked to their ability to interact with specific molecular targets that are crucial for cancer cell growth and survival. One of the primary mechanisms identified is the antagonism of the androgen receptor (AR), which is a key driver in prostate cancer. epa.govnih.gov The effectiveness of compounds against the AR-positive LNCaP cell line points to this mechanism. epa.govnih.gov

Kinase inhibition is another significant mechanism. Pyrazole derivatives have been developed as inhibitors for various kinases that are over-expressed in tumors. nih.gov For example, certain thiazolyl-pyrazoline derivatives have shown potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) kinase, with one compound demonstrating an IC50 of 0.06 µM. srrjournals.com Numerous studies have confirmed that pyrazole structures can effectively target a range of kinases, including EGFR, VEGFR-2, and Cyclin-Dependent Kinases (CDKs), which are vital for tumor cell signaling and proliferation. mdpi.com

A direct consequence of androgen receptor antagonism by this compound derivatives is the downregulation of AR target genes. A key example is the prostate-specific antigen (PSA) gene. In studies using LNCaP prostate cancer cells, treatment with these compounds led to a significant reduction in PSA expression. epa.govnih.gov Specifically, compound 10e, which showed potent antiproliferative activity, also demonstrated a PSA downregulation rate of 46%, indicating successful interference with the androgen receptor signaling pathway. epa.govnih.gov

Antimicrobial Studies

The versatility of the pyrazole scaffold extends to antimicrobial applications, with derivatives showing efficacy against a range of bacterial and fungal pathogens.

Derivatives of this compound have demonstrated notable antibacterial properties. For example, the compound (Z)-3-bromo-4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)but-3-en-2-one was reported to have good antibacterial activity with a Minimum Inhibitory Concentration (MIC) value of 32 μg/mL. meddocsonline.org

Research has shown that pyrazole derivatives can be effective against both Gram-positive and Gram-negative bacteria by targeting different metabolic pathways. nih.gov A specific series of 1,3-bis-benzoic acid and trifluoromethyl phenyl-derived pyrazoles were found to be highly potent growth inhibitors of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 0.78–3.125 μg/ml. nih.gov These compounds also showed a low tendency for resistance development in S. aureus and Enterococcus faecalis. nih.gov Other pyrazole derivatives have been identified as potent broad-spectrum agents, with activity against strains like E. coli, K. pneumoniae, and P. aeruginosa. nih.gov

Antibacterial Activity of Pyrazole Derivatives

| Derivative Class | Bacterial Strains | Activity (MIC) |

|---|---|---|

| (Z)-3-bromo-4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)but-3-en-2-one | Not specified | 32 µg/mL |

| Trifluoromethyl phenyl derived pyrazoles | Gram-positive bacteria (e.g., S. aureus) | 0.78–3.125 µg/mL |

| Imidazo-pyridine substituted pyrazoles | Gram-negative (E. coli, K. pneumoniae, P. aeruginosa) & Gram-positive | <1 µg/mL (MBC) |

Fluoro-substituted pyrazole derivatives have been recognized for their significant antifungal activities. nih.gov Studies on fluorinated 4,5-dihydro-1H-pyrazole derivatives demonstrated their efficacy against several phytopathogenic fungi. nih.govnih.gov These compounds were tested against Sclerotinia sclerotiorum, Macrophomina phaseolina, Fusarium oxysporum f. sp. lycopersici, and F. culmorum. nih.govnih.gov The most active compounds showed significant inhibition, with a 2-chlorophenyl derivative (H9) causing 43.07% inhibition of S. sclerotiorum and 46.75% inhibition of F. culmorum. nih.gov

Further research into N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides also revealed moderate to good antifungal activities against plant pathogens like Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. mdpi.com Some of these compounds exhibited over 50% inhibition against G. zeae at a concentration of 100 µg/mL, performing better than some commercial fungicides. mdpi.com The wide range of biological activities associated with pyrazole derivatives makes them a promising scaffold for developing new antifungal agents for plant protection. nih.gov

Antitubercular Activity

Derivatives of this compound have demonstrated notable in vitro activity against Mycobacterium tuberculosis. A series of N-phenyl-3-(4-fluorophenyl)-4-substituted pyrazoles were synthesized and evaluated for their antimycobacterial effects against the H37Rv strain of M. tuberculosis. These studies are crucial in the search for new therapeutic agents to combat tuberculosis, a persistent global health issue.

In a separate study, a series of novel pyrazole-4-carboxamide derivatives were also tested for their antitubercular potential. The Minimum Inhibitory Concentration (MIC) is a key parameter in determining the efficacy of these compounds. The results for some of these derivatives are presented in the table below.

Antitubercular Activity of Pyrazole-4-Carboxamide Derivatives

| Compound | MIC (µg/mL) against M. tuberculosis H37Rv |

| 5e | 3.12 |

| 5g | 6.25 |

| 5m | 6.25 |

| 5h | 12.5 |

| 5b | 25 |

| 5c | 25 |

| 5f | 25 |

| 5k | 25 |

The data indicates that compound 5e exhibits the most significant activity within this specific series of derivatives. japsonline.com

Antileishmanial Activity

The therapeutic potential of pyrazole derivatives extends to the treatment of leishmaniasis, a parasitic disease. Research has shown that certain pyrazole-based compounds can effectively inhibit the growth of Leishmania species. For instance, a study investigating various pyrazole derivatives identified several compounds with promising antileishmanial activity, as indicated by their 50% inhibitory concentration (IC50) values.

One particular study highlighted a new pyrazole derivative, 4-[2-(1-(ethylamino)-2-methylpropyl)phenyl]-3-(4-methyphenyl)-1-phenylpyrazole, which demonstrated significant in vitro inhibition of several Leishmania species. The IC50 values for this compound against different promastigote forms are detailed below.

Antileishmanial Activity of a Novel Pyrazole Derivative

| Leishmania Species | IC50 (µg/mL) |

| L. tropica | 0.48 |

| L. major | 0.63 |

| L. infantum | 0.40 |

These values are only slightly higher than those of amphotericin B, a commonly used antileishmanial drug, indicating the potential of this pyrazole derivative as a lead compound for further development. researchgate.net

Mechanisms of Action (e.g., FabH Inhibition, Membrane Disruption)

The antimicrobial and antitubercular activities of this compound derivatives are, in part, attributed to their ability to inhibit essential bacterial enzymes. One such target is β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in the initiation of fatty acid biosynthesis in bacteria. The inhibition of this pathway disrupts the integrity of the bacterial cell membrane, leading to cell death. A series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives were synthesized and identified as potent inhibitors of E. coli FabH. nih.gov Notably, the compound 1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone was highlighted as a potent inhibitor of this enzyme. nih.gov

In addition to enzyme inhibition, some pyrazole derivatives may exert their antimicrobial effects through direct membrane disruption. Studies on pyrazole-derived hydrazones have included investigations into their ability to disrupt bacterial membranes using assays such as the SYTO-9/propidium iodide (BacLight) assay. researchgate.net This dual mechanism of action, involving both enzyme inhibition and membrane disruption, makes these compounds promising candidates for further investigation as novel antimicrobial agents.

Anti-inflammatory and Analgesic Properties

Derivatives of this compound have been investigated for their anti-inflammatory and analgesic properties. These effects are often mediated through the inhibition of enzymes involved in the inflammatory cascade.

A primary mechanism for the anti-inflammatory action of many pyrazole derivatives is the selective inhibition of cyclooxygenase-2 (COX-2). nih.govnih.govaalto.fiacs.org This enzyme is responsible for the production of prostaglandins, which are key mediators of inflammation and pain. By selectively inhibiting COX-2 over its isoform, COX-1, these compounds can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs. Several novel pyrazole derivatives have been shown to selectively inhibit the COX-2 enzyme with IC50 values in the micromolar and even nanomolar range. nih.govnih.govaalto.fiacs.org

COX-2 Inhibitory Activity of Selected Pyrazole Derivatives

| Compound Series/Number | COX-2 IC50 |

| Novel Pyrazole Derivatives | 0.043-0.56 µM |

| Compound 11 (from a specific series) | 0.043 µM |

| Compound 12 (from a specific series) | 0.049 µM |

| Compound 15 (from a specific series) | 0.049 µM |

| Trisubstituted Pyrazole Derivatives | 1.33-17.5 µM |

| PYZ9 | 0.72 µM |

| PYZ10 | 0.0283 nM |

| PYZ11 | 0.2272 nM |

| PYZ16 | 0.52 µM |

| PYZ31 | 19.87 nM |

| IXZ3 (Isoxazole-based) | 0.95 µM |

Beyond COX-2 inhibition, certain pyrazole derivatives have been shown to interfere with neutrophil functions, which play a critical role in the inflammatory response. For instance, a series of 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole derivatives demonstrated strong inhibition of N-formyl-methionyl-leucyl-phenylalanine (fMLP)-induced neutrophil chemotaxis. researchgate.net Furthermore, the inhibition of interleukin-8 (IL-8)-induced neutrophil chemotaxis is another mechanism by which anti-inflammatory effects can be achieved. nih.gov

Enzyme Inhibitory Activity (General)

The biological activities of this compound derivatives are frequently linked to their ability to inhibit various enzymes. This section focuses on their inhibitory action against acetylcholinesterase.

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for conditions such as Alzheimer's disease. Several pyrazole derivatives have been synthesized and evaluated for their AChE inhibitory potential.

The table below presents the 50% inhibitory concentration (IC50) values for a selection of pyrazole and related derivatives against AChE.

Acetylcholinesterase (AChE) Inhibitory Activity of Pyrazole Derivatives

| Compound Series/Number | AChE IC50 |

| Pyrazole Derivative 301 | 2.01 µM |

| Pyrazole Derivative 321 | 3.63 µM |

| Quinoxaline-based Derivative 316 | 0.077 µM |

| Carbamate Derivative 12 | 17.41 µM |

| Benzofuran-based Derivative C7 | 0.39 µg/mL |

These findings underscore the versatility of the pyrazole scaffold in targeting a range of enzymes with therapeutic relevance.

Monoamine Oxidase (MAO-A, MAO-B) Inhibition

Derivatives of this compound have been identified as notable inhibitors of monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters. Research has demonstrated that specific structural modifications to the pyrazole core can lead to potent and selective inhibition of the two main isoforms of MAO, namely MAO-A and MAO-B.

A study involving 3-(4-fluorophenyl)-5-aryl-N-substituted-4,5-dihydro-1H-pyrazole-1-carbothioamide derivatives revealed that substitutions on the pyrazole ring significantly influence inhibitory activity and selectivity. nih.gov For instance, derivatives with halogen substitutions on the 5-aryl ring showed a high selectivity for MAO-A inhibition. nih.gov In contrast, compounds featuring a 2-naphthyl substitution at the same position exhibited moderate selectivity towards MAO-B. nih.gov

Further investigations into halogenated pyrazolines highlighted that substitutions on the phenyl ring at the fifth position of the pyrazoline structure result in potent MAO-B inhibition. mdpi.com Specifically, a compound identified as 3-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole (EH7) demonstrated the highest potency against MAO-B, with an IC50 value of 0.063 µM. mdpi.com The inhibitory potency against MAO-B was found to follow the order of halogen substitution: F > Cl > Br > H. mdpi.com

In a separate series of 3-aryl-1-phenyl-1H-pyrazole derivatives, compounds displayed good selective MAO-B inhibitory activity, with some reaching the nanomolar to low micromolar range. nih.gov For example, N-((4-fluorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) methanamine was identified as a highly selective MAO-B inhibitor. nih.gov Structure-activity relationship studies indicated that fluoro derivatives were more effective for MAO-B inhibition compared to their chloro counterparts. nih.govresearchgate.net

| Compound | MAO-B IC50 (µM) | Reference |

|---|---|---|

| 3-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole (EH7) | 0.063 | mdpi.com |

| (E)-1-(2,3-dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one | 0.118 | nih.gov |

| N-((4-fluorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) methanamine | pIC50 = 3.47 | nih.govresearchgate.net |

Inhibition of Protein Glycation

Derivatives of this compound have demonstrated potential in inhibiting protein glycation, a non-enzymatic reaction between proteins and sugars that leads to the formation of advanced glycation end-products (AGEs). The accumulation of AGEs is implicated in the pathogenesis of diabetic complications.

Research into dihydropyrazole derivatives has shown their capacity to act as antiglycation agents. One study synthesized a series of compounds and found that a specific derivative, 3c, exhibited not only strong and selective inhibition of aldose reductase 2 (ALR2) but also possessed good antiglycative properties. acs.org

| Compound | Observed Activity | Reference |

|---|---|---|

| Dihydropyrazole derivative (3c) | Good antiglycative properties | acs.org |

Neuroprotective Potential and Alzheimer's Disease Research

The pyrazole scaffold is a subject of interest in the search for neuroprotective agents, particularly in the context of neurodegenerative conditions like Alzheimer's disease. nih.govresearchgate.net The multifactorial nature of Alzheimer's disease has led researchers to explore multi-target-directed ligands, and this compound derivatives have emerged as promising candidates due to their ability to inhibit key enzymes involved in the disease's progression. nih.govresearchgate.net

A series of 3-aryl-1-phenyl-1H-pyrazole derivatives were synthesized and found to be effective inhibitors of both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two important targets in Alzheimer's therapy. nih.govresearchgate.net The dual-inhibitory action of these compounds suggests a potential to address both the cholinergic deficit and the oxidative stress associated with the disease. nih.gov

Furthermore, studies on phenylacetamide derivatives bearing a 1H-pyrazole ring have shown neuroprotective activity. acgpubs.org Certain compounds were found to restore cell viability in neurotoxicity models, indicating their potential to protect neurons from damage. acgpubs.org The neuroprotective effects of pyrazole derivatives are also linked to their ability to mitigate oxidative stress, a key factor in neurodegeneration. acgpubs.org Research on N-propananilide derivatives with a pyrazole ring has demonstrated neuroprotective effects against 6-OHDA-induced neurotoxicity, suggesting a mechanism involving the reduction of pro-apoptotic proteins. turkjps.orgnih.gov

Antidiabetic Activity

Pyrazole derivatives have been extensively investigated for their potential as antidiabetic agents. researchgate.netnih.govresearchgate.netmdpi.com The versatility of the pyrazole scaffold allows for the development of compounds that can act as either activators or inhibitors of enzymes involved in diabetic conditions. researchgate.netovid.combenthamdirect.com

One of the primary mechanisms through which pyrazole derivatives exert their antidiabetic effects is by inhibiting key enzymes such as α-glucosidase and α-amylase. frontiersin.orgnih.govinnspub.net By inhibiting these enzymes, the compounds can help to control postprandial hyperglycemia. nih.gov For instance, certain sulfonamide-based acyl pyrazoles have been found to be potent α-glucosidase inhibitors, with some compounds showing significantly higher activity than the standard drug, acarbose. frontiersin.org

Additionally, pyrazole-containing compounds have been identified as inhibitors of dipeptidyl peptidase-4 (DPP-4), a well-established target for the management of type 2 diabetes. researchgate.net Some thiosemicarbazone derivatives incorporating a pyrazole moiety have shown potent DPP-4 inhibitory effects. researchgate.net

| Compound Series | Target Enzyme | Observed Activity | Reference |

|---|---|---|---|

| Sulfonamide-based acyl pyrazoles | α-glucosidase | Potent inhibition (IC50 values from 1.13 to 28.27 µM) | frontiersin.org |

| Pyrazole derivatives (Pyz-1, Pyz-2) | α-glucosidase & α-amylase | Potent inhibition | nih.gov |

| Pyrazolo[3,4-b]pyridine derivatives | α-amylase | Promising inhibition | mdpi.com |

| Thiosemicarbazone derivatives with pyrazole | DPP-4 | Potent inhibition (IC50 = 1.266 ± 0.264 nM for one derivative) | researchgate.net |

Antiviral Activity

The pyrazole nucleus is a significant pharmacophore in the development of antiviral agents. mdpi.comnih.gov Derivatives of this compound have been part of broader research into pyrazole-based compounds showing efficacy against a range of viruses.

Studies have shown that pyrazole derivatives can exhibit potent antiviral activity against various coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E. rsc.orgrsc.org For example, hydroxyquinoline-pyrazole derivatives have demonstrated promising antiviral effects in plaque reduction and viral inhibition assays. rsc.org

The antiviral potential of pyrazoles also extends to other viruses. Research on pyrazole derivatives containing an oxime moiety has shown inactivation effects against the Tobacco Mosaic Virus (TMV). acs.org Similarly, pyrazole derivatives bearing an oxime esters group have also displayed anti-TMV bioactivity. nih.gov Furthermore, certain pyrazole-based compounds have been reported to offer significant protection against the Newcastle disease virus (NDV) in animal models. nih.gov

Antioxidant Properties

The this compound scaffold and its derivatives have been recognized for their antioxidant capabilities, which are crucial in combating oxidative stress implicated in numerous diseases. researchgate.netsemanticscholar.org The antioxidant activity of these compounds is often evaluated through their ability to scavenge free radicals.

A study on a triazolo-thiadiazole derivative, specifically 6-[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl] nih.govresearchgate.netnih.govtriazolo[3,4-b] nih.govresearchgate.netrsc.orgthiadiazole, highlighted its potent in vitro antioxidant properties. researchgate.net Research on various pyrazole derivatives has consistently shown their potential as radical scavengers. For instance, dihydropyrazole derivatives have demonstrated good to excellent antioxidant activities in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging method. acs.org

The antioxidant capacity of pyrazole derivatives is influenced by the substituents on the pyrazole ring. nih.gov For example, in a series of pyrazole-based sulfonamide derivatives, a compound with dichloro substitution on the benzene (B151609) moiety showed the highest percentage of DPPH inhibition, indicating excellent scavenging activity. nih.gov Phenyl-pyrazolone derivatives, which are structurally related to the antioxidant drug edaravone, have also displayed marked antioxidant properties. mdpi.commdpi.com

| Compound/Series | Assay | Result | Reference |

|---|---|---|---|

| 6-[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl] nih.govresearchgate.netnih.govtriazolo[3,4-b] nih.govresearchgate.netrsc.orgthiadiazole | In vitro antioxidant assays | Potent antioxidant property | researchgate.net |

| Dihydropyrazole derivatives | DPPH scavenging | Good to excellent activity (IC50 range: 30.03–913.58 μM) | acs.org |

| Thienyl-pyrazoles (5g, 5h) | DPPH scavenging | Excellent activity (IC50 = 0.245 & 0.284 µM) | semanticscholar.org |

| Pyrazole-based sulfonamide (4e) | DPPH scavenging | Excellent activity (92.64% inhibition) | nih.gov |

Compound Names

| Compound Name |

|---|

| This compound |

| 3-(4-Fluorophenyl)-5-aryl-N-substituted-4,5-dihydro-1H-pyrazole-1-carbothioamide |

| 3-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole |

| N-((4-fluorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) methanamine |

| (E)-1-(2,3-dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one |

| 6-[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl] nih.govresearchgate.netnih.govtriazolo[3,4-b] nih.govresearchgate.netrsc.orgthiadiazole |

| 3-(4-Fluorophenyl)-5-(3-methylthiophen-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole |

| Acarbose |

| Edaravone |

Derivatization and Functionalization Approaches for 3 4 Fluorophenyl 1h Pyrazole

Synthesis of Substituted Amino-Pyrazoles

The introduction of an amino group onto the pyrazole (B372694) ring is a critical functionalization step, as this group can serve as a key pharmacophore or as a handle for further derivatization. One prominent approach involves the synthesis of 5-amino-1-aryl-4-benzoylpyrazole derivatives. This method begins with the reaction of β-ketonitriles with N,N'-diphenylformamidine to create cyclocondensation precursors, which are then treated with hydrazines to form the desired 5-aminopyrazole structure beilstein-journals.org. Another strategy for synthesizing 3-amino-1H-pyrazole-4-carbonitrile derivatives starts from enaminones, which are converted to aldoximes and then to 3-oxoalkanonitriles. These intermediates react with trichloroacetonitrile (B146778) to yield 3-amino-2-aroyl-4,4,4-trichloro-2-butenenitriles, which subsequently condense with hydrazines to form the target aminopyrazoles mdpi.com.

A notable example is the synthesis of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone, a selective inhibitor of p38 MAP kinase nih.gov. The development of this class of compounds originated from high-throughput screening and involved the optimization of a series of 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones nih.gov. X-ray crystallography revealed a crucial hydrogen bond between the exocyclic amine of the inhibitor and a threonine residue in the enzyme's binding pocket, a feature that likely contributes to its selectivity nih.gov.

| Starting Material | Reagents | Product | Key Features |

| β-Ketonitriles | 1. N,N'-Diphenylformamidine2. Hydrazines | 5-Amino-1-aryl-4-benzoylpyrazoles | Forms 5-aminopyrazole derivatives beilstein-journals.org. |

| Enaminones | 1. Hydroxylamine (B1172632) hydrochloride2. Trichloroacetonitrile3. Hydrazines | 3-Amino-1H-pyrazole-4-carbonitriles | A multi-step synthesis yielding 3-aminopyrazoles mdpi.com. |

| 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones | (Optimization of series) | S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone | Optimization led to a potent and selective p38 MAP kinase inhibitor nih.gov. |

Introduction of Carboxamide Moieties

Carboxamide moieties are frequently incorporated into pyrazole structures to enhance biological activity and create opportunities for hydrogen bonding interactions with biological targets. The synthesis of pyrazole-carboxamides can be achieved through standard peptide coupling reactions. For instance, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid can be coupled with various amines in the presence of coupling agents like 1-hydroxybenzotriazole (B26582) (HOBt) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) to yield a range of N-substituted pyrazole-4-carboxamides.